molecular formula C19H15N B186346 9-(p-Tolyl)carbazole CAS No. 19264-73-4

9-(p-Tolyl)carbazole

Cat. No. B186346
CAS RN: 19264-73-4
M. Wt: 257.3 g/mol
InChI Key: OZVXBXKVMMIGDV-UHFFFAOYSA-N
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Description

“9-(p-Tolyl)carbazole” is a chemical compound with the molecular formula C19H15N . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of compounds related to “9-(p-Tolyl)carbazole” has been reported in several studies. For instance, a Suzuki–Miyaura coupling of 4,7-dibromo-2,1,3-benzochalcogenadiazoles with 4,6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-1,2,3,4,4a,9a-hexahydrocarbazole has been described .


Molecular Structure Analysis

The molecular structure of “9-(p-Tolyl)carbazole” has been studied using various techniques such as X-ray diffraction, FT-IR, FT-Raman, and UV–Vis spectra . The X-ray diffraction study showed that the compound has a Z-configuration .


Chemical Reactions Analysis

In a study, the compound was involved in a Suzuki–Miyaura coupling reaction with 4,7-dibromo-2,1,3-benzochalcogenadiazoles .


Physical And Chemical Properties Analysis

“9-(p-Tolyl)carbazole” is a solid substance at room temperature . It has a molecular weight of 257.34 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

  • Summary of Application : “9-(p-Tolyl)carbazole” is used as a donor unit in the creation of novel D-A-D fluorescent dyes for OLEDs . The photoluminescent and electroluminescent properties of these dyes are investigated for their potential application in OLEDs .
  • Methods of Application : The dyes are synthesized using 9-(p-Tolyl)carbazole as a donor unit and 2,1,3-benzochalcogenadiazoles as an electron-withdrawing group . The OLEDs are fabricated with the architecture of glass/ITO/PEDOT-PSS/poly-TPD/EML/TPBi/LiF/Al .
  • Results : The OLEDs exhibited clear red electroluminescence of the dyes with a maximum current efficiency of 0.85 Cd/A .

Dye-Sensitized Solar Cells (DSSCs)

  • Summary of Application : “9-(p-Tolyl)carbazole” is used as a new donor building-block in the design of sensitizers for DSSCs .
  • Methods of Application : New metal-free organic sensitizers, containing the new donor building block, are prepared by a stepwise approach from 4,7-dibromobenzo .
  • Results : A 2,1,3-Benzothiadiazole dye containing hexahydrocarbazole donor, thiophene as π-spacer and cyanoacrylate as anchoring electron acceptor showed photovoltaic properties higher than the well-known WS-2 sensitizer with PCE = 5.86% .

Nanodevices, Rechargeable Batteries, and Electrochemical Transistors

  • Summary of Application : Polycarbazole and its derivatives, including “9-(p-Tolyl)carbazole”, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Antibacterial and Antifungal Activities

  • Summary of Application : Certain compounds containing “9-(p-Tolyl)carbazole” have shown excellent antibacterial and antifungal activities .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The compounds showed excellent antibacterial activities against S. aureus, B. subtilis, E. coli and antifungal activities against A. niger, C. albicans and F. oxysporium .

High Voltage Non-Aqueous Organic Redox Flow Batteries

  • Summary of Application : “9-(p-Tolyl)carbazole” is used in the development of high reduction potential cathode materials for non-aqueous redox flow battery applications .
  • Methods of Application : A new class of material, 3,6-dibromo-9-(p-tolyl)-9H-carbazole, incorporating a carbazole core, is employed as the cathode material . The labile positions of the carbazole have been substituted with electron withdrawing groups, which increases the reduction potential of the redox couple .
  • Results : The material shows a very good reversibility and is used in non-aqueous redox flow battery applications .

Optoelectronic Applications

  • Summary of Application : Polycarbazole and its derivatives, including “9-(p-Tolyl)carbazole”, are used in various optoelectronic applications such as organic LED, photovoltaic cells, and biosensors .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Fluorescent OLED Application

  • Summary of Application : “9-(p-Tolyl)carbazole” is used in the creation of novel D-A-D fluorescent dyes for solution-processed organic light-emitting-diodes (OLEDs) .
  • Methods of Application : The dyes are synthesized using 9-(p-Tolyl)carbazole as a donor unit and 2,1,3-benzochalcogenadiazoles as an electron-withdrawing group . The OLEDs are fabricated with the architecture of glass/ITO/PEDOT-PSS/poly-TPD/EML/TPBi/LiF/Al .
  • Results : The OLEDs exhibited clear red electroluminescence of the dyes with a maximum current efficiency of 0.85 Cd/A .

Electroluminescent Applications and Rechargeable Batteries

  • Summary of Application : Polycarbazole and its derivatives, including “9-(p-Tolyl)carbazole”, are used in various electroluminescent applications and rechargeable batteries .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

“9-(p-Tolyl)carbazole” has potential applications in the field of organic light-emitting diodes (OLEDs) . It has also been proposed as a high reduction potential cathode material for non-aqueous redox flow battery applications .

properties

IUPAC Name

9-(4-methylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N/c1-14-10-12-15(13-11-14)20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVXBXKVMMIGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578409
Record name 9-(4-Methylphenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(p-Tolyl)carbazole

CAS RN

19264-73-4
Record name 9-(4-Methylphenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(p-Tolyl)carbazole
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Synthesis routes and methods I

Procedure details

Allylpalladium(II) chloride dimer ([PdCl(π-allyl)]2) (5.8 mg, 0.025 mol %) and di-tert-butyl(2,2-diphenyl-1-methyl-1-cyclopropyl)phosphine (cBRIDP) (22.2 mg, 0.1 mol %) were placed into a 50 mL, two-necked, round bottomed flask equipped a gas inlet, and the flask was evacuated and filled with nitrogen. Subsequently, to the mixture was added dehydrated THF (8.2 mL, 101.0 mmol, 1.6 equivalents), and the mixture was stirred at room temperature for 1 minute to prepare a THF solution of an equivalent mixture of PdCl(π-allyl)(cbridp) and cBRIDP (a catalyst solution) as a pale yellow liquid. Separately, a 200 mL, four-necked, round-bottomed flask equipped with a Teflon® coated magnetic stirring bar, condenser, dropping funnel, thermometer, and a gas inlet was evacuated and filled with nitrogen. Carbazole (10.9 g, 65.0 mmol, 1.03 equivalents) and dehydrated xylenes (66 mL) were charged into the flask, and the mixture was cooled to 5° C. using an ice bath. Subsequently, to the mixture was added a THF solution of methylmagnesium chloride (MeMgCl) (3.22 mol/L, 20.0 mL, 64.4 mmol, 1.02 equivalents) (containing THF in an amount of 17.3 mL (15.4 g, 213.6 mmol, 3.4 equivalents)) dropwise via the dropping funnel over 10 minutes at such a rate that the temperature of the reaction solution was kept at 20° C. or lower, and then the dropping funnel was washed with dehydrated xylenes (11 mL). Subsequently, to the solution were added 4-chlorotoluene (7.5 mL, 63.1 mmol, 1.0 equivalent) and the catalyst solution (8.2 mL) successively, and the solution was stirred for 1 hour under reflux. GC analysis at this point to check progress of the reaction reveals that 4-chlorotoluene (GC retention time: 2.8 minutes) has been completely consumed. After cooling the reaction mixture to room temperature, to the mixture were added water (25 mL) and ammonium chloride (1.7 g, 31.8 mmol, 0.5 equivalents). The aqueous layer was separated off, and the organic layer was concentrated under reduced pressure to give oily residue, which was purified by silica gel column chromatography (eluent: n-hexane/toluene=2/1) to afford 16.0 g of N-(4-methylphenyl)carbazole as a white powder.
Quantity
5.8 mg
Type
catalyst
Reaction Step One
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22.2 mg
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catalyst
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1.7 g
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25 mL
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20 mL
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PdCl(π-allyl)(cbridp)
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8.2 mL
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Teflon
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reactant
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10.9 g
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[Compound]
Name
xylenes
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66 mL
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reactant
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7.5 mL
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reactant
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solution
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8.2 mL
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

10.0 g (59.8 mmol) of carbazole, 17.0 g (78.0 mmol) of 4-iodotoluene, 11.0 g (79.6 mmol) of potassium carbonate and 760 mg (12.0 mmol) of copper powder were allowed to react in 200 ml of diisopropylbenzene at 210° C. for 30 hours. The mixture was cooled to 80°-90° C., and filtered on sellaite. The filtrate was concentrated, and the residue was recrystallized from isopropanol to obtain 11.8 g of 9-p-tolylcarbazole.
Quantity
10 g
Type
reactant
Reaction Step One
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17 g
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reactant
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11 g
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reactant
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Quantity
200 mL
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solvent
Reaction Step Four
Quantity
760 mg
Type
catalyst
Reaction Step Five
Yield
76.7%

Synthesis routes and methods IV

Procedure details

32.0 g (191 mmol) of carbazole, 50.0 g (229 mmol) of 4-iodotoluene, 2.02 g (31.9 mmol) of copper powder, 16.8 g (53.7 mmol) of 18-crown-6-ether and 29.0 g (210 mmol) of potassium carbonate were placed in a 500 ml four-necked flask with a mechanical stirrer and bulb-shaped cooler. To this was added 300 ml of o-dichlorobenzene as solvent. The resultant product was heated to 180° C. under a nitrogen flow in a silicone oil bath, and subjected to the reaction for 113 hours. After the reaction was completed, the reaction product was subjected to suction filtration with a suction funnel, before it was cooled down. The resultant filtrate was concentrated in an evaporator. To the resultant oily product was added 200 ml of methanol. The precipitated solid was subjected to the filtration at a reduced pressure with a suction funnel to obtain a gray solid, which was recrystallized in the presence of benzene to obtain 31.0 g of a white crystal.
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32 g
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50 g
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16.8 g
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reactant
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29 g
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reactant
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2.02 g
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catalyst
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resultant product
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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